4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione is a compound that features a piperidine ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both piperidine and pyrrolidine rings in its structure allows for diverse biological activities and interactions with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with pyrrolidine derivatives. One common method includes the use of a base-catalyzed reaction where piperidine-2,6-dione is reacted with 2-bromoethyl pyrrolidine under reflux conditions. The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields N-oxides, while reduction with NaBH4 results in alcohol derivatives.
Scientific Research Applications
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A compound with a similar piperidine-2,6-dione structure, used in the treatment of multiple myeloma.
Thalidomide: Another related compound with a piperidine-2,6-dione core, known for its immunomodulatory effects.
Uniqueness
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione is unique due to the presence of both piperidine and pyrrolidine rings, which confer distinct biological activities and potential therapeutic applications. Its structural features allow for diverse interactions with molecular targets, making it a valuable compound in drug discovery and development.
Biological Activity
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperidine ring and a pyrrolidine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H16N2O3
- Molecular Weight : 224.256 g/mol
- CAS Number : 6939-31-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism. Inhibition of nSMase2 leads to reduced levels of ceramide and phosphorylcholine, which are crucial for cell signaling and apoptosis .
- Anti-inflammatory Properties : Research indicates that derivatives of piperidine can inhibit tumor necrosis factor (TNF) release from macrophages. Elevated TNF levels are associated with inflammatory diseases, making this compound a potential candidate for anti-inflammatory therapies .
- Anticancer Activity : Studies have demonstrated that related piperidinone compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC). The mechanism involves inhibition of cell proliferation and invasion .
Biological Activity Data
Activity | Target | IC50 Value (μM) | Reference |
---|---|---|---|
nSMase2 Inhibition | nSMase2 | 0.5 | |
TNF Inhibition | Macrophages | 1.0 | |
Cytotoxicity | MDA-MB-231 Cells | 25.0 | |
Cytotoxicity | PDAC Cells | >100 (non-cytotoxic) |
Case Study 1: Inhibition of nSMase2
A study focused on the compound's ability to inhibit nSMase2 was conducted using a high-throughput screening method. The results indicated that this compound effectively reduced exosome release from neuronal cells in vivo, suggesting its potential use in neurodegenerative diseases such as Alzheimer's .
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that the compound significantly reduced TNF-alpha levels in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation .
Case Study 3: Anticancer Properties
A series of analogs derived from piperidinone were evaluated for their anticancer properties. Among them, certain derivatives showed potent inhibition of MDA-MB-231 cell migration and invasion while sparing normal cells from cytotoxicity, highlighting their potential as selective anticancer agents .
Properties
CAS No. |
6939-31-7 |
---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H16N2O3/c14-9-5-8(6-10(15)12-9)7-11(16)13-3-1-2-4-13/h8H,1-7H2,(H,12,14,15) |
InChI Key |
DZDYTSKLBQZULC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CC(=O)NC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.